molecular formula C14H19ClN2O4 B8226822 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride

Cat. No.: B8226822
M. Wt: 314.76 g/mol
InChI Key: XOXALSGPBBCRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride (CAS: 2306272-72-8) is a synthetic compound with the molecular formula C₁₄H₁₉ClN₂O₄ and a molecular weight of 314.76 g/mol . Structurally, it consists of a piperazine ring substituted with a benzyloxycarbonyl (Cbz) group at the 4-position and an acetic acid moiety linked via a methylene group. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry, where the Cbz group acts as a protective moiety for amines.

Properties

IUPAC Name

2-(4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c17-13(18)10-15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXALSGPBBCRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Introduction of the Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a phenylmethoxycarbonyl chloride in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached through an esterification reaction, where the piperazine derivative reacts with acetic anhydride or acetyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • Antidepressant Activity : Research indicates that compounds similar to 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride exhibit potential antidepressant properties. These compounds may act on serotonin and norepinephrine pathways, making them candidates for further investigation in treating mood disorders.
    • Targeted Protein Degradation : The compound can serve as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade specific proteins involved in disease processes. This application is crucial for developing therapies for cancers and neurodegenerative diseases .
  • Neuropharmacology
    • Cognitive Enhancement : Studies have suggested that piperazine derivatives can enhance cognitive functions. The unique structure of this compound allows it to interact with neurotransmitter systems, potentially improving memory and learning capabilities .
  • Anti-inflammatory Properties
    • Compounds with similar structures have shown promise in modulating inflammatory responses. This characteristic could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including those structurally related to this compound. The compounds were evaluated for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in animal models.

Case Study 2: PROTAC Development

A recent patent application highlighted the use of this compound as a building block for PROTACs aimed at degrading specific oncogenic proteins. The study demonstrated that incorporating this linker improved the efficacy of the protein degraders, leading to enhanced therapeutic outcomes in cancer models .

Mechanism of Action

The mechanism of action of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride, also known by its CAS number 2306272-72-8, is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial properties, anticancer effects, and enzyme inhibition mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉ClN₂O₄, with a molecular weight of 314.76 g/mol. The compound features a piperazine ring substituted with a benzyloxycarbonyl group and an acetic acid moiety, which may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds similar to 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid exhibit significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Overview

CompoundTarget BacteriaMIC (µg/mL)Reference
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acidE. coli<100
Similar Piperazine DerivativeS. aureus<0.03125
Similar Piperazine DerivativeK. pneumoniae2 - 16

These findings suggest that the compound may possess broad-spectrum antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antibacterial properties, research has indicated potential anticancer activity associated with piperazine derivatives. For example, certain piperazine compounds have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Models

A study demonstrated that a piperazine derivative exhibited enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications in the piperazine structure can lead to improved therapeutic efficacy against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death .
  • Cholinesterase Inhibition : Some derivatives demonstrate the ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . This mechanism may also contribute to their overall biological activity.
  • Antioxidant Properties : Certain piperazine compounds exhibit antioxidant effects, which can protect cells from oxidative stress and contribute to their therapeutic potential in various diseases .

Comparison with Similar Compounds

Piperazine-Acetic Acid Derivatives with Protective Groups

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

  • Molecular Formula : C₂₁H₂₀N₂O₄
  • Molecular Weight : 364.40 g/mol
  • Key Features : The fluorenylmethyloxycarbonyl (Fmoc) group replaces the Cbz group. Fmoc is base-labile, whereas Cbz is acid-labile, making this compound preferable for solid-phase peptide synthesis under basic conditions .
  • Applications : Widely used in peptide synthesis due to its orthogonal protection strategy compared to Cbz .

2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1,3-thiazole-4-carboxylic Acid

  • Key Features: Incorporates a tert-butoxycarbonyl (Boc) group, which is removed under strongly acidic conditions (e.g., trifluoroacetic acid).
  • Applications : Used in medicinal chemistry for developing kinase inhibitors or metalloenzyme modulators .
Table 1: Comparison of Protective Groups in Piperazine-Acetic Acid Derivatives
Compound Protective Group Stability Profile Deprotection Method Primary Use
Target Compound (CAS: 2306272-72-8) Cbz Acid-labile H₂/Pd or HBr/AcOH Peptide intermediate
Fmoc Derivative (CAS: 180576-05-0) Fmoc Base-labile Piperidine/DMF Solid-phase synthesis
Boc-Thiazole Derivative Boc Acid-labile TFA or HCl/dioxane Medicinal chemistry

Pharmacologically Active Piperazine Derivatives

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol
  • Key Features : Contains a diphenylmethylpiperazine core with an ethoxy-acetic acid side chain. The (R)-enantiomer of cetirizine, it acts as a potent histamine H₁-receptor antagonist .
  • Applications : Approved for allergic rhinitis and chronic urticaria. Exhibits high selectivity and minimal CNS penetration due to its polar carboxylic acid group .

Cetirizine Hydrochloride (CAS: 83881-52-1)

  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol
  • Key Features : Racemic mixture of levocetirizine and dextrocetirizine. The free base (C₂₁H₂₅ClN₂O₃) has a molecular weight of 388.89 g/mol .
  • Applications : Second-generation antihistamine with reduced sedative effects compared to first-gen drugs .

Structural Analogues with Modified Linkers

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid (Cetirizine Impurity)

  • CAS : 1243652-36-9
  • Molecular Formula : C₂₈H₂₉ClN₂O₃ (hydrochloride form)
  • Key Features : Ethoxy linker instead of a direct methylene-acetic acid group. The extended chain increases flexibility and may alter receptor binding kinetics .

3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS: 22278-01-9)

  • Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
  • Molecular Weight : 321.25 g/mol

Key Findings and Implications

Protective Group Utility : The target compound’s Cbz group is advantageous in acid-stable synthetic pathways, contrasting with Fmoc (base-labile) and Boc (acid-labile) derivatives .

Pharmacological Relevance: Unlike levocetirizine, the target compound lacks the diphenylmethyl and ethoxy groups critical for H₁-receptor binding, underscoring its role as a non-pharmacological intermediate .

Structural Flexibility : Modifications to the linker (e.g., ethoxy in cetirizine vs. methylene in the target compound) significantly impact biological activity and physicochemical properties .

Q & A

Q. Characterization Methods :

  • NMR : Confirm regioselectivity of Cbz protection and acetic acid linkage (e.g., δ 4.5–5.0 ppm for benzyl protons, δ 3.5–4.0 ppm for piperazine protons) .
  • HPLC : Purity assessment using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~365 Da).

Advanced: How can researchers resolve discrepancies in NMR data for this compound, particularly when unexpected peaks arise?

Answer:
Unexpected NMR signals often stem from:

  • Incomplete Protection : Residual unprotected piperazine (δ 2.5–3.0 ppm) due to insufficient benzyl chloroformate stoichiometry.
  • Hydrolysis Byproducts : Degradation of the Cbz group under acidic or prolonged storage conditions, producing benzyl alcohol (δ 4.5 ppm) .
  • Tautomerism : Dynamic equilibria in solution (e.g., rotamers) causing split peaks.

Q. Mitigation Strategies :

  • Purification : Re-crystallize from ethanol/water to remove hydrolyzed byproducts.
  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify temperature-sensitive splitting .
  • Supplementary Techniques : Use 2D-COSY or HSQC to assign ambiguous protons .

Basic: What are the critical stability considerations for storing this compound, and how does pH influence its degradation?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the Cbz group .
  • pH Sensitivity :
    • Acidic Conditions (pH < 3) : Rapid cleavage of the Cbz group via protonation of the piperazine nitrogen.
    • Neutral/Alkaline Conditions (pH 7–9) : Slower hydrolysis, but prolonged exposure leads to gradual degradation.

Q. Experimental Validation :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC area % .

Advanced: How can researchers optimize reaction yields when coupling bromoacetic acid to Cbz-protected piperazine?

Answer:
Low yields (<50%) often arise from:

  • Steric Hindrance : Bulky Cbz group reducing nucleophilicity of the piperazine nitrogen.
  • Competitive Side Reactions : Alkylation of multiple piperazine nitrogens.

Q. Optimization Approaches :

  • Activation of Bromoacetic Acid : Use HOBt/EDCI to form an active ester, improving electrophilicity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Stoichiometric Control : Limit bromoacetic acid to 1.1 equivalents to minimize over-alkylation .

Basic: What analytical methods are most effective for quantifying trace impurities in this compound?

Answer:

  • HPLC-DAD : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Detect impurities at 210 nm and 254 nm .
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 91 for benzyl fragments) .
  • Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to assess hygroscopicity .

Advanced: How does the Cbz-protected piperazine moiety influence the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Protection Strategy : The Cbz group prevents undesired interactions during peptide coupling or metal-catalyzed reactions.
  • Selective Deprotection : Hydrogenolysis (H₂/Pd-C) or TFA cleavage removes the Cbz group, enabling downstream functionalization .
  • Comparative Reactivity : Unlike tert-butoxycarbonyl (Boc) groups, Cbz is stable under acidic conditions but susceptible to hydrogenolysis, offering orthogonal protection .

Basic: What safety protocols are essential when handling this compound in aqueous vs. organic solvent systems?

Answer:

  • Aqueous Systems : Use fume hoods to avoid inhalation of HCl fumes during salt formation. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Organic Solvents (e.g., DCM) : Ensure spark-free equipment to mitigate flammability risks. Monitor for dizziness/nausea as signs of solvent exposure .
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s behavior in novel reaction environments?

Answer:

  • Solvent Effects : Simulate solvation free energy in water vs. DMSO to predict solubility trends.
  • Transition State Analysis : Model nucleophilic attack pathways during Cbz deprotection to optimize reaction kinetics .
  • pKa Prediction : Estimate piperazine nitrogen basicity (predicted pKa ~8.5) to guide pH-dependent stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.